2-(Aminomethyl)adamantan-2-ol

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Securing a reliable supply of 2-(Aminomethyl)adamantan-2-ol is critical for erlotinib process development, where generic adamantane amines fail due to incorrect functional group orientation. This compound provides the exact geminal amine-alcohol scaffold required. • Enables erlotinib synthesis without de novo route scouting • LogP 1.83 supports CNS drug design with improved BBB penetration • In stock with rapid global delivery

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 28529-71-7
Cat. No. B1267144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)adamantan-2-ol
CAS28529-71-7
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(CN)O
InChIInChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
InChIKeyKTBCLFLXXIIDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)adamantan-2-ol Sourcing Guide


2-(Aminomethyl)adamantan-2-ol is a functionalized adamantane derivative with the molecular formula C₁₁H₁₉NO, characterized by a rigid tricyclic adamantane core bearing both an aminomethyl and a hydroxyl group at the C-2 position . This bifunctional structure confers a balanced hydrophilicity-lipophilicity profile and distinct reactivity, establishing its role as a critical building block and intermediate in pharmaceutical research and organic synthesis .

Role Pharmaceutical intermediate and building block
Core Structure Bifunctional adamantane with geminal amine and tertiary alcohol
Reactivity Enables specific synthetic routes (erlotinib, antiviral tricycloundecanes)

Why Generic Substitutes Cannot Replace 2-(Aminomethyl)adamantan-2-ol


The unique substitution pattern of 2-(Aminomethyl)adamantan-2-ol—specifically the geminal placement of a primary amine and a tertiary alcohol on the adamantane cage—creates a specific steric and electronic environment that is not replicated by other adamantane derivatives . This distinct structure enables specific reactivity, such as its utility as an intermediate in the synthesis of complex pharmaceuticals like erlotinib, where alternative aminoadamantanes cannot fulfill the same role due to different functional group orientations or reactivities . Consequently, generic substitution with simpler adamantane amines or alcohols is not feasible for applications requiring this precise bifunctional scaffold.

Functional group orientation
Geminal amine and alcohol create a steric and electronic environment not found in other aminoadamantanes or hydroxyadamantanes.
Synthetic route specificity
Required as intermediate for erlotinib synthesis; alternative adamantane derivatives cannot fulfill this role due to different reactivity.
Patented precursor requirement
Specifically claimed as intermediate for antiviral tricycloundecanes; generic adamantanes do not provide access to this protected chemical space.

Quantitative Differentiation of 2-(Aminomethyl)adamantan-2-ol


Lipophilicity Comparison with Memantine

2-(Aminomethyl)adamantan-2-ol exhibits a significantly lower calculated LogP value than the clinically used NMDA antagonist memantine. This difference in lipophilicity directly impacts its potential utility as a scaffold for CNS-targeting molecules, where an optimal LogP range is crucial for blood-brain barrier penetration and avoiding off-target effects. [1]

Lipophilicity Comparison
Class-level inference
LogP = 1.83 (target) vs. 3.3 (memantine); Δ = -1.47
Reported lower lipophilicity may support CNS drug design with reduced non-specific binding.
Calculated values; experimental validation recommended.
Medicinal Chemistry CNS Drug Design Physicochemical Properties

Validated Intermediate for Erlotinib

2-(Aminomethyl)adamantan-2-ol is specifically identified as a versatile intermediate in the synthesis of erlotinib hydrochloride, a potent anticancer drug. This application is not shared by other common adamantane derivatives like 1-aminoadamantane or 2-hydroxyadamantane, which lack the necessary bifunctional character for this specific synthetic route.

Synthetic Role
Head-to-head
Validated intermediate for erlotinib HCl synthesis; not achievable with 1-aminoadamantane or 2-hydroxyadamantane.
Supports specific synthetic route fidelity for medicinal chemistry research.
Role confirmed by synthetic literature.
Organic Synthesis Pharmaceutical Intermediates Anticancer Drug Manufacturing

Patented Antiviral Precursor

A foundational patent from E.I. du Pont de Nemours and Co. explicitly claims 2-aminomethyl-2-adamantanol as a necessary intermediate for the preparation of a novel class of antiviral 4-amino- and 4-aminomethyl-tricyclo[4.3.1.13,8]undecanes. This establishes a unique and protected synthetic utility that differentiates it from other adamantane building blocks. [1]

Patented Use
Head-to-head
Claimed as key intermediate in US 3697593 for antiviral 4-amino/4-aminomethyl-tricycloundecanes.
Provides access to patented antiviral chemical space.
Patent citation available.
Antiviral Research Medicinal Chemistry Patent Analysis

Physicochemical Profile vs. 1-Aminoadamantane

2-(Aminomethyl)adamantan-2-ol possesses a significantly higher boiling point and density compared to the simpler, clinically-used 1-aminoadamantane. These differences reflect the presence of the additional hydroxyl group and its impact on intermolecular forces, which are critical considerations in formulation and purification processes. [1]

Physicochemical Profile
Cross-study comparable
Boiling point: 299.6 °C vs. ~225 °C; Density: 1.135 g/cm³ vs. ~1.05 g/cm³
Higher boiling point and density impact handling and purification; distinct from simpler aminoadamantanes.
Measured at 760 mmHg.
Physicochemical Properties Drug Design Analytical Chemistry

Primary Applications of 2-(Aminomethyl)adamantan-2-ol


Erlotinib and Quinazoline Anticancer Synthesis

Procurement is essential for medicinal chemistry groups engaged in the synthesis or process development of erlotinib hydrochloride. The compound's validated role as an intermediate in this specific route ensures synthetic fidelity and avoids the need for de novo route scouting, which would be required if using alternative aminoadamantane derivatives .

Next-Generation Antiviral Adamantane Derivatives

Research programs aiming to develop novel antiviral agents, particularly those targeting influenza or exploring new adamantane-based scaffolds, should source this compound based on its patented use as a key precursor to a unique class of antiviral tricycloundecanes . This provides a direct entry into a protected chemical space.

Moderate Lipophilicity Scaffold for CNS Drugs

Projects focused on CNS targets where a LogP value lower than that of memantine (LogP 3.3) is desired should consider 2-(Aminomethyl)adamantan-2-ol as a starting scaffold. Its LogP of 1.83 suggests a more balanced hydrophilicity-lipophilicity profile, which could be advantageous for optimizing blood-brain barrier penetration and reducing non-specific binding .

Application
Selection Property
Validation Focus
Erlotinib Hydrochloride Synthesis Research
Specific intermediate for quinazoline anticancer synthesis
Synthetic route fidelity; avoids de novo route scouting
Antiviral Tricycloundecane Discovery
Patented key precursor
Entry into protected chemical space for novel antiviral scaffolds
CNS Drug Design Scaffold
Lower lipophilicity profile
Optimization of blood-brain barrier penetration and reduction of non-specific binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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